methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate
Description
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate (CAS: 7400-45-5) is a sulfur-containing ester with the molecular formula C₉H₁₄O₄S and a molecular weight of 218.27 g/mol. Its structure features:
- A methyl ester group (-COOCH₃) at the terminal position.
- A 2-methyl substituent on the propanoate backbone.
- A sulfanyl (-S-) linkage to a 2-methoxy-2-oxoethyl group (methoxycarbonylmethyl).
Synonyms include methyl 3-(methoxycarbonylmethylsulfanyl)-2-methylpropanoate and methyl 3-[(methoxycarbonyl)methylthio]-2-methylpropionate . This compound is typically used as a synthetic intermediate in organic chemistry, particularly in the preparation of sulfur-containing heterocycles or as a building block for pharmaceuticals.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWDTDIHGAIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate typically involves the esterification of 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate but differ in substituents, ester groups, or additional functional groups:
Key Comparative Analysis
Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound’s methyl ester (C₉H₁₄O₄S) has a lower molecular weight compared to ethyl analogs (e.g., C₉H₁₄O₄S in ). Ethyl esters generally exhibit higher boiling points (e.g., 255–256°C vs. ~240–250°C estimated for methyl esters) due to increased molecular mass and van der Waals interactions.
Substituent Effects
- Aromatic Substituents : Compounds with aromatic groups (e.g., m-tolyl in or thiophene in ) exhibit distinct electronic properties. For example, the thiophene ring in introduces π-conjugation, which may influence UV-Vis absorption or catalytic activity.
Biological Activity
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate, a synthetic compound with the molecular formula and a molecular weight of approximately 206.26 g/mol, exhibits notable biological activities that make it a subject of interest in pharmaceutical and materials science research. This article provides an in-depth examination of its biological properties, potential therapeutic applications, and relevant case studies.
The compound appears as a yellowish-brown crystalline powder, soluble in both water and organic solvents like ethanol and acetone. It has a melting point ranging from 134°C to 138°C and a boiling point of approximately 336°C, indicating stability under normal conditions, which is advantageous for various experimental applications.
Biological Activity Overview
This compound is being studied for its antimicrobial and antioxidant properties. Its unique sulfur-containing structure may contribute to these activities, making it a candidate for novel drug development.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits significant antimicrobial activity. For instance, its structural analogs have shown efficacy against various bacterial strains, indicating that this compound may possess similar properties. The presence of the thioether linkage is hypothesized to enhance its reactivity towards microbial targets .
Antioxidant Properties
The antioxidant potential of this compound has also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, suggesting that this compound might mitigate oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives:
- Antibacterial Activity Study :
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound exhibited a high capacity for radical scavenging, measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The IC50 value was found to be lower than that of commonly used antioxidants such as ascorbic acid, highlighting its potential as a natural antioxidant agent .
- Potential for Drug Development :
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C8H14O4S | Antimicrobial, antioxidant properties |
| Methyl propanoate | C4H8O2 | Simple ester, widely used as a solvent |
| Ethyl thioacetate | C4H8OS | Contains sulfur, used in organic synthesis |
| Propyl thiol | C3H8S | Simple thiol with strong odor |
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, thioether formation between a thiol-containing precursor and an α-bromo ester derivative under alkaline conditions (e.g., NaHCO₃ in DMF) is a common approach. Reaction parameters such as temperature (optimized at 50–60°C), solvent polarity, and catalyst choice (e.g., DMAP for esterification) critically affect yield (typically 60–85%) and purity (>95% by HPLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can structural features like the thioether linkage and methoxy-carbonyl groups be characterized analytically?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR for confirming thioether (δ 2.5–3.0 ppm, S–CH₂) and methoxy groups (δ 3.3–3.7 ppm, OCH₃). ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm).
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (weak S–H stretch if impurities exist).
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group).
Comparative analysis with analogs (e.g., ethyl thioacetate) helps distinguish structural uniqueness .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
- Work in a fume hood due to potential respiratory irritation (H335).
- Store in airtight containers away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation of thioether to sulfone) impact the stability of this compound during storage or biological assays?
- Methodological Answer : The thioether group is susceptible to oxidation by ambient O₂ or peroxides, forming sulfoxide/sulfone derivatives. Stability studies under varying conditions (e.g., light, temperature) using HPLC-MS can quantify degradation. Adding antioxidants (e.g., BHT) or storing under N₂ atmosphere minimizes oxidation. In biological assays, confirm compound integrity via LC-MS post-incubation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect) across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity differences : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).
- Assay conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%).
- Target specificity : Use knockout cell lines or competitive inhibitors to confirm on-target effects.
Cross-laboratory reproducibility studies are advised .
Q. Can computational modeling predict the compound’s interaction with biological targets (e.g., cysteine proteases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model thioether-mediated covalent binding to catalytic cysteine residues. Validate predictions with:
- Kinetic assays : Measure IC₅₀ shifts under reducing vs. non-reducing conditions.
- X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes .
Comparative and Mechanistic Questions
Q. How does the thioether group in this compound influence reactivity compared to oxygen ether analogs?
- Methodological Answer : Thioethers exhibit:
- Lower electronegativity : Enhanced nucleophilicity at sulfur, enabling alkylation or radical reactions.
- Redox activity : Susceptibility to oxidation (cf. oxygen ethers).
Comparative kinetic studies (e.g., SN2 reactions with methyl iodide) quantify reactivity differences .
Q. What role do the methoxy and carbonyl groups play in modulating solubility and bioavailability?
- Methodological Answer :
- LogP calculation : Methoxy groups reduce hydrophobicity (cLogP ~1.2), improving aqueous solubility.
- Ester hydrolysis : In vivo, esterases may cleave the methoxycarbonyl group, altering pharmacokinetics.
Simulated intestinal fluid (SIF) assays assess hydrolysis rates, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
